molecular formula C14H12N2O2S B5503684 2-cyano-N-(2-methylphenyl)benzenesulfonamide

2-cyano-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B5503684
M. Wt: 272.32 g/mol
InChI Key: QRWSKXADUNWCQU-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-cyano-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-6-2-4-8-13(11)16-19(17,18)14-9-5-3-7-12(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWSKXADUNWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-cyano-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

2-cyano-N-(2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The presence of the cyano group in this compound makes it unique, as it can participate in additional chemical reactions and interactions compared to its analogs.

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